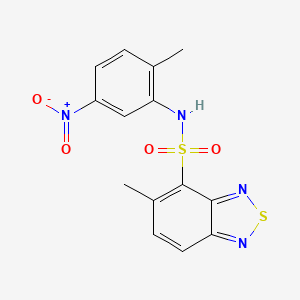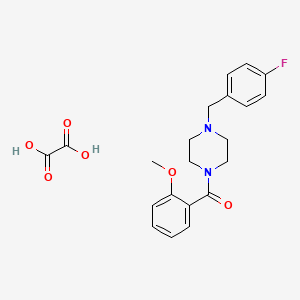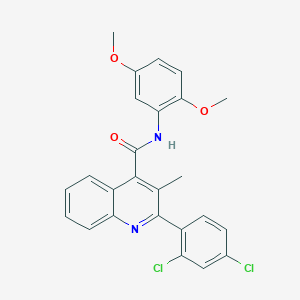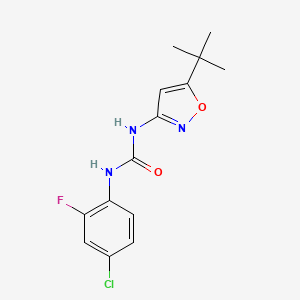
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the piperazine family. CPP has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.
Mécanisme D'action
CPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor and the sigma-1 receptor. The activation of these receptors leads to the modulation of various neurotransmitter systems in the brain, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
CPP has been shown to have anxiolytic effects in animal models of anxiety. It reduces anxiety-like behavior in the elevated plus maze and the light/dark box tests. CPP also has analgesic effects, reducing pain sensitivity in models of acute and chronic pain. In addition, CPP has been shown to have antidepressant effects, reducing immobility time in the forced swim test and the tail suspension test.
Avantages Et Limitations Des Expériences En Laboratoire
CPP is a useful tool in scientific research due to its specific receptor binding profile and its ability to modulate various neurotransmitter systems. However, there are limitations to its use in lab experiments. CPP has low bioavailability and a short half-life, which can make it difficult to administer and study in vivo. It also has potential side effects such as hypothermia and hyperactivity, which can confound experimental results.
Orientations Futures
There are several future directions for research on CPP. One area of interest is the role of CPP in the regulation of appetite and metabolism. CPP has been shown to reduce food intake and body weight in animal models, suggesting a potential therapeutic application in obesity. Another area of interest is the use of CPP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPP has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential as a therapeutic agent. Finally, the development of more potent and selective CPP analogs could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine is a useful tool in scientific research for studying the central nervous system and its effects on behavior and physiology. Its specific receptor binding profile and ability to modulate neurotransmitter systems make it a valuable tool in drug discovery and basic research. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 1-(4-chlorophenyl)piperazine with 2-phenylpropan-1-ol in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified using various methods such as recrystallization, column chromatography, and distillation. The yield of CPP depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
CPP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, analgesic, and antidepressant properties. CPP has also been used as a probe to study the serotonin receptor system and its role in various physiological processes such as mood regulation, sleep, and appetite.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16(17-5-3-2-4-6-17)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBLKYGLFGAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)
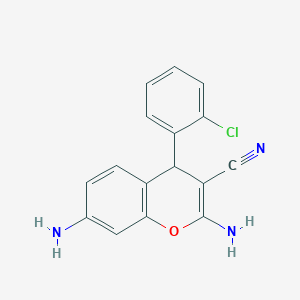
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
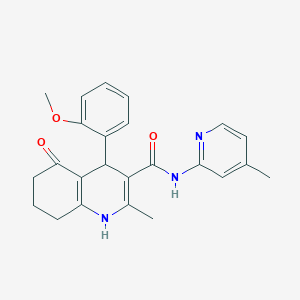
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)
![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
